molecular formula C26H19ClN4O2S2 B12726767 4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- CAS No. 139356-71-1

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-

Cat. No.: B12726767
CAS No.: 139356-71-1
M. Wt: 519.0 g/mol
InChI Key: UOUZEJQXTWEIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrimidines, thiazoles, and chlorophenyl derivatives. Common synthetic routes could involve:

    Condensation Reactions: Combining different aromatic and heterocyclic compounds.

    Amination Reactions: Introducing amino groups through nucleophilic substitution.

    Thionation Reactions: Incorporating sulfur atoms into the molecular structure.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalysts: Using specific catalysts to increase reaction efficiency.

    Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.

    Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could convert certain functional groups, such as nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

    Material Science: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:

    Enzyme Binding: Inhibiting or activating enzymes by binding to their active sites.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dihydroxypyrimidine: Known for its role in nucleic acid metabolism.

    Thiazolyl Compounds: Widely studied for their antimicrobial properties.

Uniqueness

The unique combination of pyrimidinedione, thiazole, and chlorophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.

Properties

CAS No.

139356-71-1

Molecular Formula

C26H19ClN4O2S2

Molecular Weight

519.0 g/mol

IUPAC Name

5-[(4-chloroanilino)methyl]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C26H19ClN4O2S2/c27-18-11-13-19(14-12-18)28-15-21-23(32)30(20-9-5-2-6-10-20)26(34)31(24(21)33)25-29-22(16-35-25)17-7-3-1-4-8-17/h1-14,16,21,28H,15H2

InChI Key

UOUZEJQXTWEIOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=O)N(C3=S)C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.